Cas no 1543425-91-7 (2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one)

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a dimethoxymethyl substituent at the 2-position and methyl groups at the 3- and 5-positions. This compound is of interest in synthetic organic chemistry due to its functionalized cyclohexane backbone, which serves as a versatile intermediate for the preparation of more complex structures. The presence of the dimethoxymethyl group enhances its reactivity in acetal formation and protection strategies, while the methyl substituents contribute to steric and electronic modulation. Its well-defined structure makes it suitable for applications in pharmaceuticals, agrochemicals, and fine chemical synthesis, where precise functionalization is critical. The compound is typically handled under standard laboratory conditions, ensuring stability and ease of use.
2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one structure
1543425-91-7 structure
Product Name:2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one
CAS No:1543425-91-7
MF:C11H20O3
MW:200.274703979492
CID:5739541
PubChem ID:115480762
Update Time:2025-10-28

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(DIMETHOXYMETHYL)-3,5-DIMETHYLCYCLOHEXAN-1-ONE
    • EN300-1125139
    • 1543425-91-7
    • Cyclohexanone, 2-(dimethoxymethyl)-3,5-dimethyl-
    • 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one
    • Inchi: 1S/C11H20O3/c1-7-5-8(2)10(9(12)6-7)11(13-3)14-4/h7-8,10-11H,5-6H2,1-4H3
    • InChI Key: UHORNYJTZHNXTB-UHFFFAOYSA-N
    • SMILES: C1(=O)CC(C)CC(C)C1C(OC)OC

Computed Properties

  • Exact Mass: 200.14124450g/mol
  • Monoisotopic Mass: 200.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 0.963±0.06 g/cm3(Predicted)
  • Boiling Point: 252.9±10.0 °C(Predicted)

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one Pricemore >>

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Additional information on 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one

Introduction to 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one (CAS No. 1543425-91-7)

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one, identified by the chemical registration number CAS No. 1543425-91-7, is a compound of significant interest in the field of organic synthesis and pharmaceutical chemistry. This molecule, featuring a cyclohexanone core substituted with dimethoxymethyl and methyl groups, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of the dimethoxymethyl group at the C2 position and the methyl groups at the C3 and C5 positions imparts specific steric and electronic characteristics, influencing its reactivity and potential applications.

The compound’s structure is characterized by a rigid cyclohexane ring with an oxygen double bond at the C1 position, which is typical of ketones. The dimethoxymethyl substituent not only influences the electronic environment around the carbonyl group but also introduces a potential site for further functionalization. This makes 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one a versatile building block for chemists exploring novel synthetic pathways. The methyl groups at positions 3 and 5 further enhance the compound’s complexity, providing additional handles for chemical modification.

In recent years, there has been growing interest in cyclohexanone derivatives due to their broad spectrum of biological activities and their role as key intermediates in pharmaceutical synthesis. Researchers have been exploring ways to leverage the unique properties of these compounds to develop new drugs and materials. For instance, studies have shown that modifications to the cyclohexanone ring can influence receptor binding affinity, metabolic stability, and overall pharmacological efficacy. The specific arrangement of substituents in 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one makes it a promising candidate for such investigations.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of biologically active molecules. The dimethoxymethyl group can be selectively modified through various chemical reactions, such as demethylation or hydrolysis, allowing for the introduction of other functional groups like hydroxyl or carboxyl moieties. Similarly, the methyl groups can be engaged in reactions like alkylation or oxidation, expanding the synthetic possibilities. These features make 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one a valuable asset in medicinal chemistry libraries.

Recent advancements in computational chemistry have also highlighted the importance of understanding molecular interactions at a quantum mechanical level. By employing techniques such as density functional theory (DFT) and molecular dynamics simulations, researchers can predict how 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one will behave in different environments. These predictions are crucial for designing experiments aimed at optimizing its use in drug development. For example, computational studies have suggested that this compound might interact with specific biological targets through non-covalent bonds, offering insights into its potential therapeutic applications.

The pharmaceutical industry has been particularly interested in cyclohexanone derivatives due to their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Several drugs on the market today contain cyclohexane-based structures, demonstrating their importance in modern medicine. The structural motifs present in 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one, such as the ketone group and the dimethoxymethyl substitution pattern, are reminiscent of several known pharmacophores. This similarity suggests that derivatives of this compound could exhibit similar biological activities or serve as scaffolds for novel drug candidates.

In addition to its pharmaceutical potential, 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one has shown promise in materials science applications. For instance, researchers have explored its use as a monomer or intermediate in polymer synthesis. The rigid cyclohexane ring can contribute to enhanced thermal stability and mechanical strength in polymers derived from this compound. Furthermore, the presence of multiple reactive sites allows for controlled polymerization processes, leading to materials with tailored properties.

The synthesis of 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one itself is an area of active research. Chemists have developed several synthetic routes to access this compound efficiently while maintaining high yields and purity. One common approach involves starting from commercially available cyclohexanone derivatives followed by selective methylation and demethylation steps to introduce the desired substituents at specific positions on the ring. Advances in catalytic methods have also enabled more streamlined syntheses without compromising on selectivity or yield.

The safety profile of 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one is another critical consideration when evaluating its potential applications. While no direct toxicological data is available for this specific compound at this time, its structural analogs suggest that it should be handled with standard laboratory precautions under normal conditions. As with any chemical substance used in research or industrial settings, proper storage conditions should be observed to prevent degradation or unintended reactions.

Future research directions may focus on expanding the synthetic toolbox for modifying 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one further. Techniques such as transition metal-catalyzed cross-coupling reactions could allow for more diverse functionalizations beyond simple substitutions or eliminations. Additionally, exploring its use as a chiral building block could open doors to asymmetric synthesis pathways important for producing enantiomerically pure pharmaceuticals.

In conclusion,2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one (CAS No. 1543425-91-7) represents an intriguing molecule with significant potential across multiple fields including pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for further synthetic transformations leading to novel compounds with desirable properties. As research continues to uncover new applications for this compound,its importance is likely to grow further within both academic research communities and industrial settings.

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